molecular formula C10H10N2O2 B184134 Ethyl imidazo[1,2-a]pyridine-8-carboxylate CAS No. 158020-74-7

Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B184134
CAS No.: 158020-74-7
M. Wt: 190.2 g/mol
InChI Key: AVZZFXQRDFELRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl imidazo[1,2-a]pyridine-8-carboxylate (CAS: 158020-74-7) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . The structure consists of an imidazo[1,2-a]pyridine core substituted with an ethyl ester group at position 8 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules.

Properties

IUPAC Name

ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-6-12-7-5-11-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZZFXQRDFELRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446396
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158020-74-7
Record name ethyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves a two-stage cyclization process starting with ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride. In the first stage, acetic anhydride (38.21 mL, 405 mmol) and formic acid (15.28 mL, 405 mmol) are mixed at 60°C for 2 hours to generate a mixed anhydride intermediate. The subsequent addition of the pyridine precursor initiates ring closure at room temperature, followed by a 3-hour heating phase at 35°C to drive the reaction to completion.

Purification and Yield

Post-reaction workup includes neutralization with ammonia, extraction with dichloromethane (3×), and washing with brine. Column chromatography using 2% methanol in dichloromethane with 0.5% ammonium hydroxide yields the product in 56% isolated yield (8.67 g from 17.55 g starting material). This method’s moderate yield is offset by its operational simplicity, though the requirement for chromatography complicates scale-up.

Condensation with Ethyl 2-Chloroacetoacetate

Synthetic Pathway

A distinct approach refluxes 2-aminopyridine (0.01 mol) with ethyl 2-chloroacetoacetate (0.1 mol) in ethanol for 6 hours. The reaction proceeds via nucleophilic substitution, where the amine attacks the chloroacetoacetate’s electrophilic carbon, followed by cyclodehydration to form the imidazo[1,2-a]pyridine core.

Optimization Challenges

Despite stoichiometric excess of ethyl 2-chloroacetoacetate (10:1 molar ratio), this method achieves only 45.05% yield due to competing side reactions, including hydrolysis of the chloroacetoacetate. Post-reaction processing involves ether-water partitioning and crystallization, avoiding chromatography but necessitating careful pH control during workup.

Dimethyl Acetal Intermediate Strategy

Novel Two-Step Synthesis

A patent-pending method (CN104876925A) employs 2-aminonicotinate and N,N-dimethylformamide dimethylacetal (DMF-DMA) to generate a purification-free intermediate. This intermediate reacts with chloroacetaldehyde in water or DMF at 60°C for 15 hours, achieving yields of 48.6–56.4% after extraction and rotary evaporation.

Key Advantages

  • Solvent Flexibility : Reactions proceed in water or DMF, reducing reliance on hazardous organic solvents.

  • Avoidance of Chromatography : Products precipitate upon neutralization with sodium carbonate, enabling straightforward filtration.

  • Scalability : The use of aqueous workups and standard glassware facilitates kilogram-scale production.

Comparative Analysis of Conditions

ParameterMethod 1Method 2Method 3
Temperature Range35–60°CReflux (~78°C)60–100°C
Reaction Time6 hours6 hours15 hours
Purification MethodColumn ChromatographyCrystallizationFiltration
Isolated Yield56%45%56.4%

Critical Evaluation of Byproduct Formation

Hydrolysis Side Reactions

In Method 2, extended refluxing in ethanol promotes hydrolysis of ethyl 2-chloroacetoacetate to 2-chloroacetoacetic acid, which lacks reactivity toward 2-aminopyridine. This side reaction accounts for the method’s suboptimal yield and necessitates strict control of reaction duration.

Dimethyl Acetal Stability

Method 3’s intermediate—N,N-dimethyl-N'-2-(3-ethyl carboxylate pyridinyl)carboxamidine—exhibits high stability in aqueous media, enabling its use without isolation. This contrasts with Method 1’s moisture-sensitive mixed anhydride intermediate, which requires anhydrous conditions during formation.

Industrial Scalability Considerations

Solvent Recovery and Cost

Method 3’s use of water as a primary solvent reduces raw material costs ($5.00/10g for 2-aminonicotinate vs. $22.12/250mL for acetic anhydride in Method 1). DMF, while more expensive, can be recycled via distillation in closed-loop systems.

Throughput and Equipment

The absence of chromatography in Methods 2 and 3 enables batch processing in standard reactors, whereas Method 1’s reliance on silica gel chromatography limits throughput to <10 kg/day without specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-a]pyridine-8-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry and Antimicrobial Activity

EIPC and its derivatives have shown promising activity against various pathogens, including Mycobacterium tuberculosis (Mtb). A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides, which included compounds related to EIPC. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains, indicating their potential as antitubercular agents. Notably, one compound surpassed the efficacy of the clinical candidate PA-824 by nearly tenfold against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Against
Compound 9≤0.006Mtb (H37Rv)
Compound 18<0.03MDR Strains
PA-824>14MDR Strains

Synthesis and Chemical Reactions

EIPC can be synthesized through various methods, including reactions involving acetic anhydride and lithium aluminum hydride. These methods have been optimized to yield high purity products suitable for further biological evaluation. For example, one synthesis route involved heating EIPC with lithium aluminum hydride in tetrahydrofuran (THF), leading to the formation of imidazo[1,5-a]pyridin-8-ylmethanol .

Table 2: Synthesis Conditions for EIPC

MethodReagentsConditionsYield (%)
Acetic Anhydride ReactionAcetic anhydride, formic acid50-60°C for 3 hoursHigh
Lithium Aluminum HydrideLiAlH4 in THFReflux for 2 hoursModerate

Toxicology Studies

Exploratory toxicology studies have been conducted on various imidazo[1,2-a]pyridine derivatives, including EIPC. These studies assessed acute and subacute toxicity through liver and kidney functionality assays. The results indicated no significant hepatic or renal toxicity across the tested compounds, suggesting a favorable safety profile for continued development .

Table 3: Toxicity Assessment Results

CompoundToxicity ObservedLiver FunctionalityKidney Functionality
EIPCNoneNormalNormal
Other IMPYsMinimalNormalNormal

Applications in Anti-inflammatory and Antiparasitic Research

Recent research has highlighted the potential of EIPC derivatives in treating parasitic infections such as trichomoniasis and amoebiasis. The compounds demonstrated dual effects that may signify novel mechanisms of action against these infections .

Mechanism of Action

The mechanism of action of ethyl imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares ethyl imidazo[1,2-a]pyridine-8-carboxylate with derivatives differing in substituent type, position, and functional groups. Key differences in physicochemical properties, synthetic utility, and biological relevance are highlighted.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound Ethyl ester at position 8 C₁₀H₁₀N₂O₂ 190.20 Intermediate for drug synthesis
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate Cyano (C≡N) at 8, ester at 2 C₁₁H₉N₃O₂ 215.21 Enhanced reactivity for cyclization
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate 4-Nitrophenyl at 8, ester at 7 C₁₈H₁₅N₃O₄ 337.33 Antibacterial, crystal structure studied
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Amino (-NH₂) at 8, Br at 6 C₁₀H₁₀BrN₃O₂ 300.12 Anticonvulsant/antiviral precursor
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate Hydroxy (-OH) at 8 C₁₀H₁₀N₂O₃ 206.20 Increased polarity, H-bond donor
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl at 7, I at 8 C₁₀H₈ClIN₂O₂ 350.54 High lipophilicity (XLogP3 = 3.6)
Diethyl imidazo[1,2-a]pyridine-3,8-dicarboxylate Ethyl esters at 3 and 8 C₁₃H₁₄N₂O₄ 262.27 Bifunctional reactivity

Impact of Substituents on Physicochemical Properties

Lipophilicity :

  • Halogenated derivatives (e.g., ethyl 7-chloro-8-iodo-... , XLogP3 = 3.6 ) exhibit higher lipophilicity compared to the parent compound, enhancing membrane permeability.
  • Polar groups (e.g., 8-hydroxy- , PSA = 43.6 ) increase water solubility but reduce blood-brain barrier penetration.

Electronic Effects: Electron-withdrawing groups (e.g., 8-cyano-, 4-nitrophenyl-) stabilize charge distribution, facilitating electrophilic substitution reactions . Electron-donating groups (e.g., 8-amino-) enhance nucleophilic reactivity, making these derivatives suitable for coupling reactions .

Synthetic Utility :

  • Bromo and iodo substituents (e.g., 6-bromo-8-fluoro-... ) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage functionalization.
  • Trifluoromethyl groups (e.g., 8-bromo-2-(trifluoromethyl)-... ) improve metabolic stability and binding affinity in drug candidates.

Biological Activity

Ethyl imidazo[1,2-a]pyridine-8-carboxylate (Et-ImPy-8-COOEt) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C10H10N2O2C_{10}H_{10}N_2O_2. It features a fused bicyclic structure comprising a pyridine and an imidazole ring. The synthesis of this compound typically involves cyclization reactions, such as:

  • NaOH-promoted cycloisomerization of N-propargylpyridiniums.
  • Condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones, often utilizing metal catalysts for efficiency.

The following table summarizes common synthetic methods:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDimethylformamide (DMF)

Biological Activities

Research has indicated that Et-ImPy-8-COOEt exhibits various pharmacological effects. Some notable activities include:

  • Antimicrobial Activity : Compounds in the imidazo[1,2-a]pyridine class have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\mu M .
  • Antiparasitic Effects : Exploratory toxicology studies revealed that certain imidazo[1,2-a]pyridine derivatives are effective against metronidazole-resistant strains of parasites such as Trichomonas vaginalis and Entamoeba histolytica . These findings suggest a potential dual mechanism of action against these pathogens.
  • Antitumor Properties : Recent investigations into the inhibition of the PI3K pathway have identified some derivatives as potent inhibitors with desirable antiproliferative activity against cancer cells . For example, compound 35 was highlighted for its nanomolar potency in inhibiting PI3Kα.

Structure-Activity Relationship (SAR)

The biological activity of Et-ImPy-8-COOEt can be significantly influenced by its structural features. A comparative analysis with related compounds reveals how variations in substitution patterns can affect pharmacological efficacy:

Compound NameStructure FeaturesUnique Properties
Ethyl imidazo[1,2-a]pyridine-2-carboxylateSimilar core structureDifferent substitution pattern affects activity
Imidazo[1,2-a]pyridineBasic structure without carboxylate groupBroader range of biological activities
Imidazo[1,2-a]pyridin-3-oneContains a carbonyl groupEnhanced reactivity due to carbonyl presence

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of Et-ImPy-8-COOEt:

  • Antiparasitic Activity Study : A study tested various imidazo[1,2-a]pyridine derivatives for their effects on metronidazole-resistant strains. The results indicated no significant hepatic or renal toxicity while demonstrating effective antiparasitic action .
  • Antitubercular Screening : A set of 14 imidazo[1,2-a]pyridine derivatives was synthesized and screened against Mycobacterium tuberculosis H37Rv. Compounds showed promising MIC values, suggesting potential for further development as antitubercular agents .
  • Cancer Treatment Exploration : Research focusing on PI3Kα inhibitors highlighted compound 35's ability to induce cell cycle arrest and apoptosis in T47D cells, showcasing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl imidazo[1,2-a]pyridine-8-carboxylate and its derivatives?

  • Methodological Answer : A highly efficient approach involves a condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde in ethanol, followed by an acid-amine coupling using HATU/DIPEA, achieving yields of 93–97% . Alternative routes include solid-phase synthesis using α-haloketones and halogenation at the 3-position . Multi-step protocols often require purification via column chromatography and characterization using FT-IR, 1^1H NMR, and mass spectrometry .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., using Bruker SMART CCD detectors) provides definitive structural validation, with parameters such as monoclinic P21/cP2_1/c space groups, unit cell dimensions (a=8.189a = 8.189 Å, b=15.821b = 15.821 Å, c=11.884c = 11.884 Å), and torsion angles confirming molecular conformation . Complementary techniques include 1^1H NMR for functional group analysis and FT-IR for identifying carbonyl stretches (~1700 cm1^{-1}) .

Q. What preliminary biological screening strategies are recommended for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Prioritize in vitro assays against targets like cyclin-dependent kinases (CDKs) or microbial strains (e.g., Mycobacterium tuberculosis). For anti-TB activity, screen derivatives against MDR-TB and XDR-TB strains using microdilution assays, with MIC values <10 µg/mL indicating potential efficacy .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions during derivative synthesis?

  • Methodological Answer : Optimize reaction stoichiometry (e.g., excess amine for acid-amine couplings) and catalyst systems. For HATU-mediated couplings, ensure anhydrous conditions and use DIPEA as a base to neutralize HCl byproducts . If side reactions persist, employ Friedel-Crafts acylation at C-3 with Lewis acids (e.g., AlCl3_3) to diversify functionality without competing pathways .

Q. What strategies resolve contradictory pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Cross-validate in vitro results with structural data (e.g., nitro or bromo substituents at C-8 enhance bioactivity ). Use pharmacokinetic studies to assess bioavailability and metabolite formation. For example, ester hydrolysis of the ethyl carboxylate group may reduce activity in vivo, necessitating prodrug modifications .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for imidazo[1,2-a]pyridines?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like CDKs or viral proteases. Correlate electronic properties (HOMO-LUMO gaps) with antifungal or anti-inflammatory activity using DFT calculations . Validate predictions with in vitro assays and crystallographic data .

Q. What advanced functionalization techniques enable regioselective modification of the imidazo[1,2-a]pyridine core?

  • Methodological Answer : Use directed C-H activation with Pd catalysts for halogenation at C-3 or C-6 . For acetylated derivatives, employ Friedel-Crafts acylation under mild conditions (room temperature, 12–24 h) to maintain regioselectivity at C-3 . Monitor reaction progress via LC-MS to avoid over-functionalization.

Data Interpretation and Contradiction Analysis

Q. How should researchers reconcile discrepancies in crystallographic data versus spectroscopic characterization?

  • Methodological Answer : Confirm crystal packing effects (e.g., C–H⋯O interactions ) that may distort bond angles vs. solution-state NMR data. Use temperature-dependent NMR to detect conformational flexibility. For example, twisted carboxylate groups in crystals (55.6° from the pyridine plane ) may adopt different orientations in solution.

Q. Why do some imidazo[1,2-a]pyridine derivatives exhibit variable activity across pharmacological assays?

  • Methodological Answer : Evaluate substituent effects: Nitro groups at C-8 enhance antibacterial activity but reduce solubility, while bromo substituents improve anti-TB potency . Test derivatives under standardized conditions (e.g., pH 7.4 buffer for solubility) and use logP calculations to optimize lipophilicity .

Tables for Key Data

Derivative Substituents Biological Activity Reference
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate4-NO2_2 at C-8Antiviral, Antibacterial
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylateNH2_2 at C-8, Br at C-6CDK Inhibition
Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylateNO2_2 at C-6, CH3_3 at C-5Anti-TB (MIC: 2.5 µg/mL)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl imidazo[1,2-a]pyridine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl imidazo[1,2-a]pyridine-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.